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Compound of Interest

Compound Name: N3-Peg6-CH2coonhs

Cat. No.: B15112376 Get Quote

Introduction & Molecule Profile[1]
N3-PEG6-CH2coonhs (Azido-PEG6-NHS Ester) is a high-performance, heterobifunctional

crosslinker designed to bridge the gap between amine-containing biomolecules (antibodies,

proteins, peptides) and "Click Chemistry" workflows.

Unlike hydrophobic spacers (e.g., alkyl chains) that often induce protein aggregation, the

hydrophilic polyethylene glycol (PEG6) spacer (~25-30 Å) improves water solubility and

reduces immunogenicity. The specific CH2 spacer between the PEG chain and the carbonyl

group enhances the stability of the ester against spontaneous hydrolysis compared to direct

PEG-NHS linkages.
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Property Detail

Full Name Azido-PEG6-acetic acid NHS ester

Formula

Molecular Weight
~476.48 Da (varies slightly by manufacturer

synthesis)

Reactive Groups

NHS Ester: Reacts with primary amines (

)Azide (

): Reacts with Alkynes (via CuAAC) or

Cyclooctynes (via SPAAC)

Solubility
DMSO, DMF, DCM (Water soluble after

conjugation)

Storage
-20°C, Desiccated, Protected from light.

Moisture Sensitive.

Mechanism of Action
This reagent enables a two-step "Click-Enabling" workflow. The causality of this design is to

separate the harsh labeling conditions from the sensitive payload attachment.

Step 1 (Amine Activation): The N-hydroxysuccinimide (NHS) ester undergoes nucleophilic

attack by primary amines (Lysine residues or N-terminus) on the target protein.[1] This

releases NHS as a byproduct and forms a stable amide bond.[1]

Step 2 (Bioorthogonal Click): The now azide-functionalized protein reacts with an alkyne-

modified payload. For biological systems, Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC) is preferred using DBCO (Dibenzocyclooctyne) to avoid copper toxicity.[2][3][4]
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Figure 1: The two-stage conjugation workflow. Step 1 installs the azide handle; Step 2 attaches

the functional payload via copper-free click chemistry.

Critical Parameters (Expertise & Causality)
Success with NHS esters is a race against hydrolysis.[1] The NHS group hydrolyzes in water,

becoming non-reactive.[5][6]

pH Balance (The "Goldilocks" Zone):

pH < 7.0: Amine nucleophilicity is low (protonated

), reducing conjugation efficiency.

pH > 8.5:[7][8] Hydrolysis of the NHS ester accelerates exponentially, consuming the

reagent before it labels the protein.

Optimal:pH 7.2 – 8.3 (PBS or Bicarbonate buffers).

Buffer Selection:

FORBIDDEN: Tris, Glycine, or any buffer with primary amines.[5] These will outcompete

your protein for the NHS ester.

RECOMMENDED: PBS (Phosphate Buffered Saline), HEPES, Bicarbonate, Borate.
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Stoichiometry:

Because hydrolysis consumes a portion of the reagent, use a 10-20x molar excess of N3-

PEG6-NHS to protein.

Protocol 1: Primary Amine Labeling (Azide
Installation)
Objective: Covalently attach the N3-PEG6 linker to surface lysines of an antibody (IgG).

Materials
Target Protein (1–5 mg/mL in PBS, pH 7.4).

N3-PEG6-CH2coonhs (Dry powder).

Anhydrous DMSO or DMF.[1][6][9]

Desalting Column (e.g., Zeba Spin or PD-10).

Procedure
Protein Preparation: Ensure protein is in an amine-free buffer (PBS).[5] If in Tris, dialyze or

buffer exchange first.

Stock Solution Prep:

Critical: Allow the N3-PEG6-NHS vial to equilibrate to room temperature before opening to

prevent condensation.

Dissolve reagent in anhydrous DMSO to a concentration of 10–50 mM.

Note: Use immediately.[1][5] Do not store NHS esters in solution.[5]

Reaction:

Add the N3-PEG6-NHS stock to the protein solution to achieve a 15-fold molar excess.

Constraint: Keep final DMSO volume < 10% to prevent protein denaturation.
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Mix gently (do not vortex vigorously).

Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

Quenching (Optional but Recommended): Add 1M Tris (pH 8.0) to a final concentration of 50

mM. Incubate for 15 mins. This reacts with remaining NHS esters, preventing cross-reaction

later.

Purification: Remove excess free linker using a desalting column equilibrated with PBS.[1]

This step is vital to prevent free azide linker from competing in the next step.

Protocol 2: The Click Reaction (SPAAC)
Objective: Conjugate the Azide-labeled protein with a DBCO-functionalized payload (e.g.,

DBCO-Fluorophore).

Procedure
Calculation: Calculate the concentration of the Azide-labeled protein (from Protocol 1).

Reaction:

Add DBCO-Payload to the Azide-protein.

Stoichiometry: Use 1.5 – 3.0 equivalents of DBCO per azide group (or per mole of protein

if assuming ~4-5 azides/protein).

Incubation:

Incubate 4 hours at Room Temperature or Overnight at 4°C.

Note: SPAAC is slower than NHS coupling but highly specific.

Validation: No byproduct is released; purification is only necessary to remove excess DBCO-

payload if it interferes with downstream assays.

Quality Control & Validation
How do you verify the system worked?
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Degree of Labeling (DOL) Calculation
If your payload is a UV-active dye, use the Beer-Lambert Law.[1]

Where

is the absorbance of the dye, and

is the extinction coefficient.

Mass Spectrometry (The Gold Standard)
For the intermediate step (Azide labeling), Intact Mass Spec (LC-MS) is ideal.

Expected Mass Shift: +361 Da per linker attached (Molecular weight of linker minus the NHS

leaving group).

Example: If IgG mass shifts from 150,000 to 151,800, you have roughly 5 labels (

).
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Figure 2: Diagnostic logic for common bioconjugation failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15112376?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/15145/Optimizing_Bioconjugation_A_Guide_to_NHS_Ester_Reactions.pdf
https://broadpharm.com/protocol_files/dbco_azide_click_chemistry
https://www.glenresearch.com/reports/gr35-25
https://vectorlabs.com/spaac/
https://broadpharm.com/protocol_files/peg_nhs
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_NHS_Ester_Instability.pdf
https://www.interchim.fr/ft/I/IO0510.pdf
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://www.benchchem.com/product/b15112376#bioconjugation-techniques-with-n3-peg6-ch2coonhs
https://www.benchchem.com/product/b15112376#bioconjugation-techniques-with-n3-peg6-ch2coonhs
https://www.benchchem.com/product/b15112376#bioconjugation-techniques-with-n3-peg6-ch2coonhs
https://www.benchchem.com/product/b15112376#bioconjugation-techniques-with-n3-peg6-ch2coonhs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15112376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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